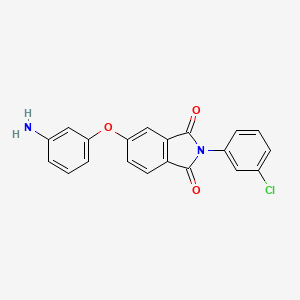

![molecular formula C18H19N3O3 B5099345 1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B5099345.png)

1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE

Vue d'ensemble

Description

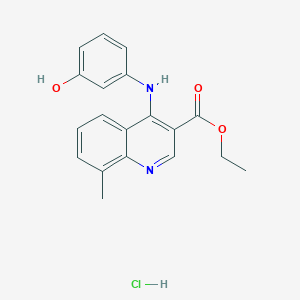

1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(4-ethoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione is 325.14264148 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been synthesized through a process involving β-aryl glutaconic acid, leading to various derivatives including 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones. These derivatives were further treated to yield compounds with potential antimicrobial activity (Patel, Gandhi, & Sharma, 2010).

- Another synthesis route involved citric acid, leading to the formation of 6-substituted-amino-4-(4-ethoxyphenyl)-1-phenylpyridin-2(H)-ones. These compounds were characterized by elemental analysis and IR and NMR spectral data (Patel & Patel, 2004).

Biochemical Interactions

- The reaction of this compound with N-acetylcysteine (NAC) in methanol-phosphate buffers results in the formation of various products, including 4-[(4-ethoxyphenyl)amino]phenol. The reaction's outcome depends on factors like pH, NAC concentration, and reaction time (Lindqvist, Kenne, & Lindeke, 1991).

Potential Therapeutic Applications

- Derivatives of 4-amino tetramic acid, prepared through a 4-ethoxy intermediate, showed notable herbicidal, fungicidal, insecticidal, and antitumor activities in bioassays (Liu et al., 2014).

- A 2,5-pyrrolidinedione linked nitrogen mustard derivative exhibited a significant antiproliferative effect on mouse Sarcoma 180 and other leukemias, though with associated toxicity (Naik, Ambaye, & Gokhale, 1987).

Chemical Reactivity and Synthesis

- The compound's derivatives have been used in the synthesis of new heterocyclic compounds, like 1H-1-pyrrolylcarboxamides, which are of pharmacological interest. These compounds were synthesized via acyl chlorides and characterized using various spectroscopic techniques (Bijev, Prodanova, & Nankov, 2003).2. The compound has been involved in the synthesis of heterobifunctional cross-linking reagents, which are useful in the coupling of peptides to liposomes, a method relevant in drug delivery and immunization strategies (Frisch, Boeckler, & Schuber, 1996).

Advanced Material Applications

- Research has explored its use in intervalence transitions in mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges. These studies are significant in the field of electronic materials and molecular electronics (Barlow et al., 2005).

- The compound's derivatives have been synthesized for the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides, which are then used in the synthesis of various heterocyclic compounds with potential applications in organic chemistry and materials science (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)-3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-2-24-15-7-5-14(6-8-15)21-17(22)10-16(18(21)23)20-12-13-4-3-9-19-11-13/h3-9,11,16,20H,2,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHBFCQMQONOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B5099272.png)

![1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B5099274.png)

![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5099291.png)

![2-Methoxy-1-[4-(4-nitrophenoxy)butoxy]-4-prop-2-enylbenzene](/img/structure/B5099304.png)

![2-[(cyanomethyl)thio]-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5099331.png)

![5-methyl-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5099349.png)

![3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5099355.png)

![1-allyl-5-{[(2,6-diethylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5099363.png)

![4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-(4-CHLORO-3-ACETAMIDOPHENYL)BUTANAMIDE](/img/structure/B5099374.png)